molecular formula C28H49N9O13 B14189235 L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine CAS No. 925217-30-7

L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine

Cat. No.: B14189235
CAS No.: 925217-30-7
M. Wt: 719.7 g/mol
InChI Key: VRCCFUUKXIJSMY-ZNAWXKKSSA-N
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Description

L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine is a peptide compound composed of seven amino acids: threonine, serine, serine, asparagine, leucine, glutamine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of amino acids like serine and threonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Protecting groups and coupling reagents are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine has several scientific research applications:

    Chemistry: It is used in the study of peptide synthesis and modification techniques.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Industry: The peptide can be used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-L-arginyl-L-lysyl-L-methionyl-L-alanine: This peptide has a similar structure but includes additional amino acids.

    L-alanyl-L-glutamine dipeptide: A simpler peptide with only two amino acids, used in various biochemical applications.

Uniqueness

L-Threonyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its structure allows for targeted interactions with specific molecular targets, making it valuable in research and therapeutic contexts.

Properties

CAS No.

925217-30-7

Molecular Formula

C28H49N9O13

Molecular Weight

719.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C28H49N9O13/c1-11(2)7-15(23(44)33-14(5-6-19(29)41)22(43)32-12(3)28(49)50)34-24(45)16(8-20(30)42)35-25(46)17(9-38)36-26(47)18(10-39)37-27(48)21(31)13(4)40/h11-18,21,38-40H,5-10,31H2,1-4H3,(H2,29,41)(H2,30,42)(H,32,43)(H,33,44)(H,34,45)(H,35,46)(H,36,47)(H,37,48)(H,49,50)/t12-,13+,14-,15-,16-,17-,18-,21-/m0/s1

InChI Key

VRCCFUUKXIJSMY-ZNAWXKKSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N

Origin of Product

United States

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